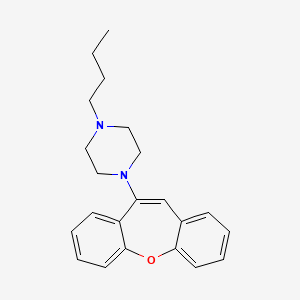
Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a butyl group and a dibenz(b,f)oxepin moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
The synthesis of Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- involves several steps. One common method includes the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers. These diaryl ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride (TiCl4) and zinc (Zn) in tetrahydrofuran (THF) to yield the dibenz(b,f)oxepin framework
Análisis De Reacciones Químicas
Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for the introduction of various substituents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, such as depression, anxiety, and schizophrenia.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a role in its anxiolytic and antidepressant effects. The dibenz(b,f)oxepin moiety may contribute to its overall biological activity by interacting with other cellular targets.
Comparación Con Compuestos Similares
Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- can be compared with other similar compounds, such as:
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: Known for its antioxidant and central nervous system activities.
1,4-bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine: Another piperazine derivative with potential therapeutic applications. The uniqueness of Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- lies in its specific substitution pattern and the combination of the piperazine ring with the dibenz(b,f)oxepin moiety, which may result in distinct biological activities.
Propiedades
Número CAS |
22012-09-5 |
|---|---|
Fórmula molecular |
C22H26N2O |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-benzo[b][1]benzoxepin-5-yl-4-butylpiperazine |
InChI |
InChI=1S/C22H26N2O/c1-2-3-12-23-13-15-24(16-14-23)20-17-18-8-4-6-10-21(18)25-22-11-7-5-9-19(20)22/h4-11,17H,2-3,12-16H2,1H3 |
Clave InChI |
VKGZNPUQAZGNBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCN(CC1)C2=CC3=CC=CC=C3OC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


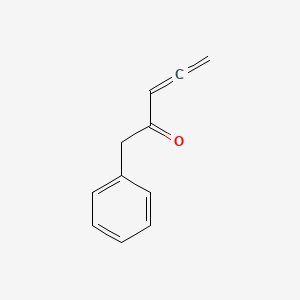
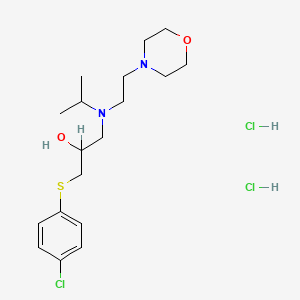
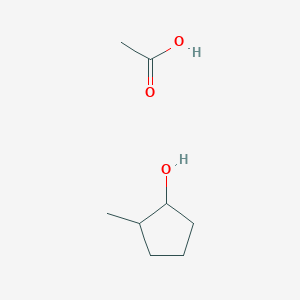
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)
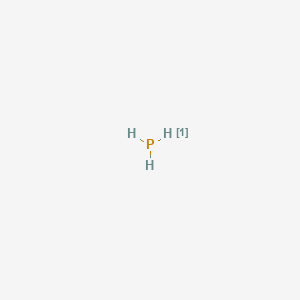
![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)
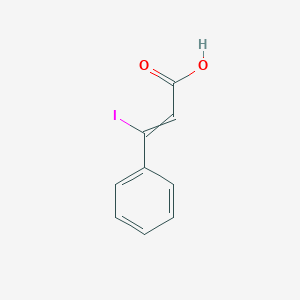
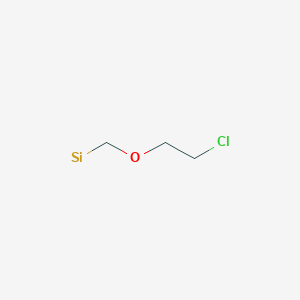
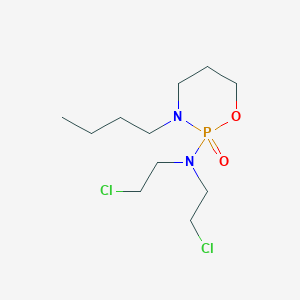
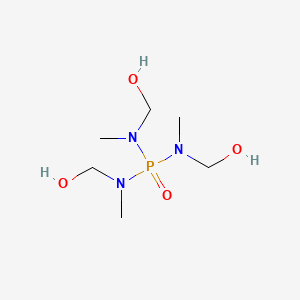

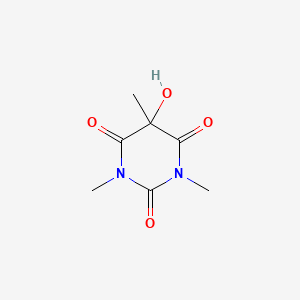
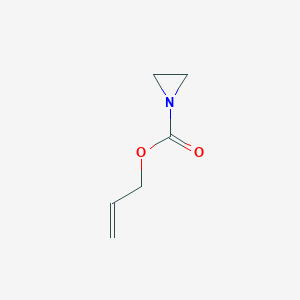
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14706322.png)
